3,3-Dimethylhex-5-en-1-amine
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Overview
Description
3,3-Dimethylhex-5-en-1-amine is an organic compound with the molecular formula C8H17N. It is characterized by a hexene backbone with a double bond at the 5th position and an amine group at the 1st position. The presence of two methyl groups at the 3rd position adds to its structural uniqueness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylhex-5-en-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,3-Dimethylhex-5-en-1-ol.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylhex-5-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
3,3-Dimethylhex-5-en-1-amine finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethylhex-5-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The double bond in the hexene backbone can participate in addition reactions, further modulating its biological effects .
Comparison with Similar Compounds
3,3-Dimethylhexane: Lacks the double bond and amine group, making it less reactive.
3,3-Dimethylhex-5-en-1-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties.
3,3-Dimethylhex-5-en-1-al: Contains an aldehyde group, resulting in distinct reactivity.
Uniqueness: 3,3-Dimethylhex-5-en-1-amine is unique due to the presence of both an amine group and a double bond, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3,3-dimethylhex-5-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-4-5-8(2,3)6-7-9/h4H,1,5-7,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMWBVUTEYDMDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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